5alpha-Androstan-3alpha,16alpha,17beta-triol is a steroid compound that serves as a significant metabolite of testosterone. It exhibits androgenic activity, influencing various physiological processes, particularly in the development of masculine characteristics. This compound is classified under the category of androgens and is structurally related to other steroid hormones.
The primary source of 5alpha-Androstan-3alpha,16alpha,17beta-triol is through the metabolism of testosterone. It can also be synthesized in laboratories using specific chemical methods.
5alpha-Androstan-3alpha,16alpha,17beta-triol falls under the classification of steroids, specifically within the group of androgens. Its molecular formula is C19H30O3, indicating it contains 19 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms.
The synthesis of 5alpha-Androstan-3alpha,16alpha,17beta-triol primarily involves the reduction of 5alpha-androstan-3,16-dione. This reduction can be effectively carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically performed under controlled conditions in an inert atmosphere to prevent oxidation of the product.
The molecular structure of 5alpha-Androstan-3alpha,16alpha,17beta-triol features a steroid backbone with hydroxyl groups at positions 3alpha, 16alpha, and 17beta. This unique hydroxylation pattern distinguishes it from other steroid compounds.
5alpha-Androstan-3alpha,16alpha,17beta-triol can participate in several types of chemical reactions:
As a metabolite of testosterone, 5alpha-Androstan-3alpha,16alpha,17beta-triol interacts with androgen receptors in various tissues. This interaction influences the regulation of gonadotropin secretion and contributes to the development of male secondary sexual characteristics.
The compound's action is mediated through its binding affinity to androgen receptors and may also involve estrogen receptors in certain contexts . The biological effects include modulation of hormonal pathways and potential implications for conditions related to androgen activity.
5alpha-Androstan-3alpha,16alpha,17beta-triol has several scientific uses:
5α-Androstan-3α,16α,17β-triol (hereafter termed 3α,16α-triol) occupies a terminal position in the metabolic cascade of testosterone and other C19 steroids. Its formation represents a multi-step enzymatic reduction and hydroxylation pathway originating from precursor androgens. The compound is structurally characterized by a saturated androstane backbone (5α-reduction), hydroxyl groups at C3α and C17β positions (shared with dihydrotestosterone metabolites), and an additional hydroxylation at the C16α position – a modification relatively uncommon among standard androgen metabolites [9].
The metabolic pathway to 3α,16α-triol initiates with testosterone, which undergoes irreversible 5α-reduction via steroid 5α-reductase (SRD5A) isoforms to form dihydrotestosterone (DHT; 5α-androstan-17β-ol-3-one) [9]. DHT then undergoes sequential reduction by aldo-keto reductase (AKR) family enzymes, particularly AKR1C2/AKR1C3, to yield 5α-androstane-3α,17β-diol (3α-diol) [10]. This intermediate represents a critical branch point:
The 16α-hydroxylation step introduces a polar functional group that significantly alters the molecule's solubility and receptor binding potential compared to its precursors. Unlike 3α-diol, which exhibits neuroactive properties via GABAA receptor modulation, the 3α,16α-triol has reduced CNS activity due to decreased blood-brain barrier permeability [10]. Its position as a terminal metabolite is evidenced by its high renal clearance and presence in urinary steroid profiles [4] [9].
Table 1: Metabolic Relationships in Testosterone Cascade
Precursor | Primary Enzyme | Product | Functional Significance |
---|---|---|---|
Testosterone | SRD5A1/2 | Dihydrotestosterone (DHT) | Potent androgen receptor agonist |
DHT | AKR1C2/AKR1C3 | 3α-Androstanediol (3α-diol) | GABAA modulation; intermediate metabolite |
3α-diol | CYP3A4/CYP2C9 | 5α-Androstan-3α,16α,17β-triol | Terminal metabolite; increased hydrophilicity |
3α-diol | UGT2B7/SULT2A1 | 3α-diol glucuronide/sulfate | Major excretory conjugates |
The biosynthesis of 3α,16α-triol requires sequential activity across three enzyme classes operating in distinct cellular compartments:
5α-Reductases (Membrane-Bound):The initial transformation requires SRD5A1 (ubiquitously expressed) or SRD5A2 (prostate, skin, liver) located in the endoplasmic reticulum and nuclear membrane. These NADPH-dependent enzymes catalyze the irreversible trans-addition of hydrogen across the Δ4,5 double bond of testosterone, producing DHT with a Km ~1-5 μM [9]. This step establishes the saturated A-ring essential for downstream reduction.
3α-Hydroxysteroid Dehydrogenases (Cytosolic):AKR1C2 (type 3 3α-HSD) and AKR1C3 (type 2 3α-HSD) utilize NADPH to reduce the C3 ketone of DHT to a 3α-alcohol, yielding 3α-diol. These enzymes exhibit dual reductive/oxidative activities but favor 3-ketosteroid reduction at physiological pH. Their catalytic efficiency (kcat/Km) for DHT ranges from 0.2–1.5 × 106 M-1min-1 [10]. The 3α-hydroxyl group abolishes androgen receptor binding but introduces neurosteroid activity.
16α-Hydroxylases (Microsomal P450s):CYP3A4 (liver, intestine) and CYP2C9 (liver) catalyze the stereospecific hydroxylation at C16. This mixed-function oxidase reaction requires molecular oxygen and NADPH-cytochrome P450 reductase. The reaction proceeds via:
Kinetic studies show Km values of 15-50 μM for 3α-diol hydroxylation, indicating lower affinity than for primary substrates like testosterone. This explains why 3α,16α-triol is a minor metabolite despite enzyme abundance.
Table 2: Enzymatic Parameters in 3α,16α-Triol Biosynthesis
Enzyme | Gene | Cellular Localization | Cofactor | Kinetic Parameters |
---|---|---|---|---|
5α-Reductase Type 1 | SRD5A1 | ER/Nuclear membrane | NADPH | Km=2-5 μM (T), kcat=0.1 min⁻¹ |
5α-Reductase Type 2 | SRD5A2 | ER/Nuclear membrane | NADPH | Km=0.1-1 μM (T), kcat=0.05 min⁻¹ |
3α-HSD Type 3 | AKR1C2 | Cytosol | NADPH | Km=1.2 μM (DHT), kcat=4 min⁻¹ |
3α-HSD Type 2 | AKR1C3 | Cytosol | NADPH | Km=0.8 μM (DHT), kcat=6 min⁻¹ |
16α-Hydroxylase | CYP3A4 | Microsomes | NADPH/O₂ | Km=35 μM (3α-diol), kcat=12 min⁻¹ |
16α-Hydroxylase | CYP2C9 | Microsomes | NADPH/O₂ | Km=22 μM (3α-diol), kcat=8 min⁻¹ |
The tissue-specific expression of biosynthetic enzymes dictates distinct origins for 3α,16α-triol:
Adrenal Cortex (Zona Reticularis):Human adrenal glands exhibit significant 16α-hydroxylase activity, particularly in the zona reticularis (ZR). This zone abundantly expresses CYP3A4 and CYP2C9 but lacks significant SRD5A expression [9]. Consequently, adrenal 3α,16α-triol production utilizes DHEA and androstenedione precursors via:DHEA → (via 3β-HSD) → Androstenedione → (via SRD5A) → 5α-Androstanedione → (via AKR1C3) → 3α-diol → (via CYP3A4) → 3α,16α-triolThis pathway contributes to circulating 3α,16α-triol levels, particularly in women and prepubertal children where adrenal androgens dominate the steroid milieu. The absence of 17β-HSD in ZR prevents local testosterone formation, necessitating precursor conversion in peripheral tissues [9] [4].
Testes (Leydig Cells):Leydig cells express all enzymes required for de novo testosterone synthesis but exhibit minimal SRD5A and CYP3A4 activity. Consequently, testicular 3α,16α-triol production is negligible under physiological conditions. Instead, circulating DHT and 3α-diol from peripheral tissues may undergo testicular hydroxylation, though quantitative contributions appear minor based on venous effluent studies [2] [9].
Liver (Primary Site):Hepatocytes constitute the major site of 16α-hydroxylation due to high CYP3A4/CYP2C9 expression. Hepatic first-pass metabolism efficiently converts circulating 3α-diol (from gonadal and adrenal sources) to 3α,16α-triol. This is evidenced by portal-peripheral venous concentration gradients and in vitro microsomal studies showing 0.8-1.2 pmol/mg protein/min production rates [9]. The liver also produces the glucuronidated derivative (3α,16α-triol-3G/17G) via UGT2B17, facilitating biliary and renal excretion.
Prostate (Peripheral Conversion):Prostatic epithelium expresses high SRD5A2 and AKR1C2, generating substantial 3α-diol from testosterone. However, negligible CYP3A4 expression limits local 16α-hydroxylation. Instead, 3α-diol diffuses into circulation for hepatic conversion. This compartmentalization highlights the importance of interorgan metabolism in 3α,16α-triol production [5] [9].
The relative contributions of these sites are reflected in urinary steroid profiles, where 3α,16α-triol glucuronide correlates strongly with total androgen output but shows distinct patterns in adrenal hyperactivity states compared to gonadal sources [4] [9]. Its quantification in 24-hour urine collections thus provides an integrated measure of both adrenal and gonadal androgen metabolism with emphasis on 16α-hydroxylation pathways.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1